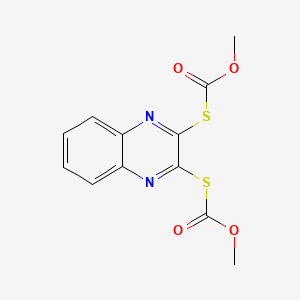
2,3-Bis(carbomethoxymercapto)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound features a quinoxaline core with two sulfanyl groups and ester functionalities, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate typically involves the reaction of quinoxaline derivatives with thiol and ester reagents. One common method includes the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate involves its interaction with biological targets such as enzymes and receptors. The quinoxaline core can bind to specific sites on enzymes, inhibiting their activity and leading to the desired biological effects . The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2(1H)-thione: A precursor in the synthesis of various quinoxaline derivatives.
Methyl 3-((3-phenyl-1,2-dihydro-quinoxalin-2-yl)sulfanyl)propanoate: Another quinoxaline derivative with similar structural features.
Uniqueness
Methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate is unique due to its dual sulfanyl and ester functionalities, which provide a versatile platform for further chemical modifications and biological applications.
Properties
CAS No. |
58705-49-0 |
|---|---|
Molecular Formula |
C12H10N2O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl (3-methoxycarbonylsulfanylquinoxalin-2-yl)sulfanylformate |
InChI |
InChI=1S/C12H10N2O4S2/c1-17-11(15)19-9-10(20-12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 |
InChI Key |
GSGMRLJVCKMZIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)SC1=NC2=CC=CC=C2N=C1SC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)

![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
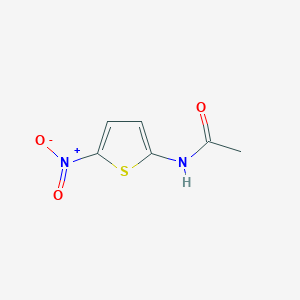
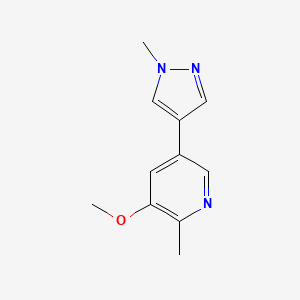
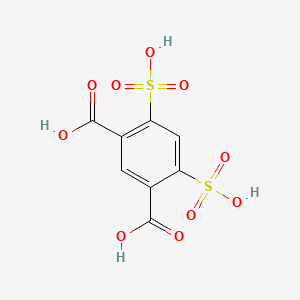
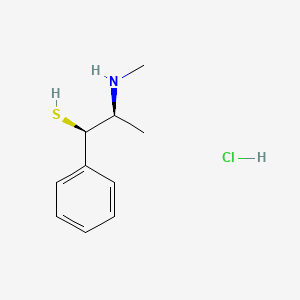
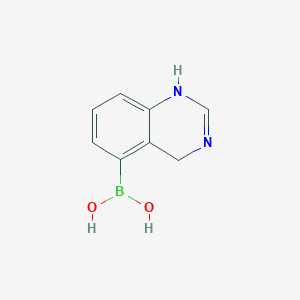
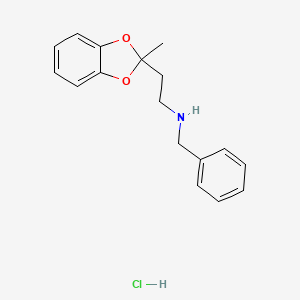
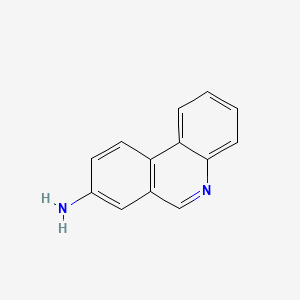
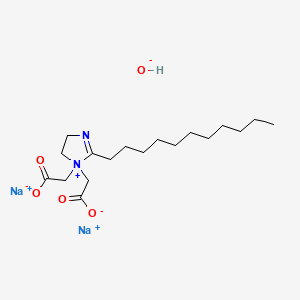

![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

